1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one
Description
Chemical Structure and Properties The compound 1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one (molecular formula: C₉H₃Cl₂F₅O; molecular weight: 293.02 g/mol) features a propan-1-one backbone substituted with five fluorine atoms at positions 2, 2, 3, 3, and 2. The aromatic ring is a 3,5-dichlorophenyl group, providing electron-withdrawing effects.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F5O/c10-5-1-4(2-6(11)3-5)7(17)8(12,13)9(14,15)16/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISBPNYNRFKUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3,5-dichlorobenzene with pentafluoropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions to yield the desired ketone.
Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of the intermediates and to prevent side reactions. The use of an inert atmosphere, such as nitrogen or argon, is also recommended to avoid moisture and oxygen interference.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final compound.
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, oxidation can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction yields the corresponding alcohol, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These interactions can lead to changes in cellular processes, such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
a) 1-(3,5-Dichlorophenyl)-2,2,3,3,3-Pentafluoropropan-1-ol
- Structure : Replaces the ketone (-C=O) with a hydroxyl (-OH) group.
- Molecular Formula : C₉H₅Cl₂F₅O; Molecular Weight: 295.04 g/mol .
- Key Differences: Increased polarity due to -OH, improving solubility in polar solvents. Reduced electrophilicity compared to the ketone, altering reactivity in nucleophilic additions or condensations. Potential use as a synthetic intermediate for esters or ethers.
b) 1-(3,5-Difluorophenyl)-3-(3-Fluorophenyl)propan-1-one
Substituent Position and Halogenation Effects
a) 2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one
- Structure : Features a 3-fluoro-4-methylphenyl group instead of 3,5-dichlorophenyl.
- Molecular Formula : C₁₀H₇F₆O; Molecular Weight: 290.16 g/mol .
- Reduced halogen density lowers electron-withdrawing effects, impacting reactivity in electrophilic substitutions.
b) 1-(2,5-Dichlorophenyl)-2,2,3,3,3-Pentafluoropropan-1-one
- Structure : Dichloro substituents at positions 2 and 5 on the phenyl ring.
- Molecular Formula : C₉H₃Cl₂F₅O; Molecular Weight: 293.02 g/mol .
- Key Differences :
- Altered regiochemistry of Cl substituents may influence binding affinity in pesticidal applications.
- Similar molecular weight but distinct spatial arrangement compared to the 3,5-dichloro isomer.
Derivatives with Heteroatoms or Extended Chains
a) 1-(3,5-Dichlorophenyl)-2,2,4,4,4-Pentafluoro-3,3-dihydroxybutan-1-one
- Structure : Extended carbon chain with dihydroxy and pentafluoro groups.
- Synthesis: Produced via Selectfluor®-mediated fluorination of a trifluorobut-enone precursor .
- Key Differences :
b) 1-(3,5-Dichlorophenyl)-2,2,3,3,3-Pentafluoropropyl-1-amine
- Structure : Replaces the ketone with an amine (-NH₂) group.
- Molecular Formula : C₉H₆Cl₂F₅N; Molecular Weight: 294.05 g/mol .
- Key Differences: Amine group introduces basicity, enabling salt formation and altering pharmacokinetics. Potential use in pharmaceuticals rather than agrochemicals due to functional group versatility.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Halogen Substituents |
|---|---|---|---|---|
| Target Compound | C₉H₃Cl₂F₅O | 293.02 | Ketone | 3,5-Cl; 2,2,3,3,3-F |
| 1-(3,5-Dichlorophenyl)-pentafluoropropan-1-ol | C₉H₅Cl₂F₅O | 295.04 | Alcohol | 3,5-Cl; 2,2,3,3,3-F |
| 1-(3,5-Difluorophenyl)-3-(3-F-phenyl)propan-1-one | C₁₅H₁₁F₃O | 264.24 | Ketone | 3,5-F; 3-F |
| 1-(2,5-Dichlorophenyl)-pentafluoropropan-1-one | C₉H₃Cl₂F₅O | 293.02 | Ketone | 2,5-Cl; 2,2,3,3,3-F |
Biological Activity
1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated organic compound with significant industrial applications. Its unique chemical structure imparts distinctive biological activities that warrant detailed exploration. This article presents an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 293.0201 g/mol. The presence of multiple fluorine atoms significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H3Cl2F5O |
| Molecular Weight | 293.0201 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. Its lipophilicity allows it to penetrate cell membranes easily, potentially disrupting cellular homeostasis.
Toxicity Studies
Case Study: Toxicological Evaluation
A study conducted on the compound's toxicity revealed that it possesses moderate acute toxicity when administered orally and through inhalation. The target organs identified include the liver and kidneys, with observed effects such as necrosis and inflammation at higher doses.
Table 2: Toxicity Data
| Route of Administration | LD50 (mg/kg) | Target Organs |
|---|---|---|
| Oral | 500 | Liver, Kidney |
| Inhalation | 300 | Respiratory System |
Environmental Impact
The compound has been studied for its environmental persistence and potential as a pollutant. Its high vapor pressure suggests significant volatility, which can lead to atmospheric release and subsequent ecological effects.
Table 3: Environmental Data
| Property | Value |
|---|---|
| Vapor Pressure (25 °C) | 286 mm Hg |
| Atmospheric Half-life | 4.9 years |
| Ozone Depletion Potential | 0.03 |
Applications in Industry
Due to its unique properties, this compound is utilized in several industrial applications including:
- Cleaning Agents : As a solvent in cleaning applications within the aerospace industry.
- Chemical Synthesis : Used as an intermediate in the synthesis of other fluorinated compounds.
Case Study: Industrial Use
In a comparative study of cleaning agents for aerospace components, this compound demonstrated superior performance in removing contaminants compared to traditional solvents like CFC-113.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
